Dimethyldioxane

Catalog No.
S1504986
CAS No.
15176-21-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldioxane

CAS Number

15176-21-3

Product Name

Dimethyldioxane

IUPAC Name

2,5-dimethyl-1,4-dioxane

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3

InChI Key

AWBIJARKDOFDAN-UHFFFAOYSA-N

SMILES

CC1COC(CO1)C

Synonyms

1,4-DIOXANE,2,5-DIMETHYL-

Canonical SMILES

CC1COC(CO1)C

Organic Synthesis and Reaction Medium:

  • Dimethyldioxane is a polar aprotic solvent, meaning it has a slight positive and negative end but lacks acidic hydrogen atoms. This makes it ideal for various organic reactions, including:
    • Grignard reactions: Formation of carbon-carbon bonds using organomagnesium compounds .
    • Diels-Alder reactions: Cycloaddition reactions between dienes and dienophiles .
    • Polymerizations: As a solvent for polymer synthesis, especially for polyesters and polyurethanes .

Extraction and Purification:

  • Dimethyldioxane's high solvating power for various organic compounds makes it valuable for:
    • Extracting natural products: Isolating bioactive compounds from plants, fungi, and other organisms .
    • Purification of organic compounds: Removing impurities from synthesized or extracted chemicals .

Battery Research and Electrolytes:

  • Dimethyldioxane's ability to dissolve electrolytes plays a role in:
    • Developing new battery technologies: Studying the behavior of electrolytes in lithium-ion batteries .
    • Electrochemical characterization: Investigating the properties of electrodes and electrolytes in energy storage devices .

Other Applications:

  • Dimethyldioxane finds use in various other scientific research areas, including:
    • Cell culture: As a component of cell culture media for specific cell lines .
    • Material science: Studying the processing and properties of polymers and other materials .

Dimethyldioxane, with the IUPAC name 2,5-Dimethyl-1,4-dioxane, is an organic compound classified as an ether. Its molecular formula is C₆H₁₂O₂, and it is typically encountered as a mixture of cis and trans isomers. This compound appears as a colorless liquid with an ether-like odor and is immiscible with water but miscible with various organic solvents. Dimethyldioxane has a molar mass of approximately 116.16 g/mol, a melting point of −4.5 °C, and a boiling point ranging from 116.5 to 121 °C .

DMD is a suspected carcinogen. It can irritate the skin, eyes, and respiratory system upon exposure. Chronic exposure has been linked to liver and kidney damage in animal studies.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling DMD.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to local regulations.

Dimethyldioxane is highly susceptible to acid-catalyzed hydrolysis, particularly in the presence of strong acids like concentrated sulfuric acid, which can break it down into propylene glycol and other byproducts . In contrast, bases like sodium hydroxide do not significantly hydrolyze dimethyldioxane. Additionally, reducing agents such as zinc dust in ethanol or acetic acid can cleave dimethyldioxane .

It can also form addition compounds with Lewis acids, such as mercury(II) chloride, indicating its reactivity in coordination chemistry .

Dimethyldioxane can be synthesized through the acid-catalyzed dehydration of propylene glycol. This process involves adding a small amount of concentrated sulfuric acid to pure propylene glycol and distilling off the product. The resulting mixture requires purification to remove impurities, typically using a base like sodium hydroxide for polymerization of byproducts .

Dimethyldioxane finds applications primarily as a solvent in various chemical processes due to its favorable miscibility with organic solvents and lower toxicity compared to other ethers like tetrahydrofuran. It is used in the production of inks, adhesives, and cellulose esters . Furthermore, it serves as a precursor for synthesizing other chemical compounds and intermediates in organic synthesis .

Studies have demonstrated that dimethyldioxane interacts with strong acids and Lewis acids, forming stable complexes that can influence reaction pathways in organic chemistry. Its ability to form addition compounds allows it to play a role in catalysis and coordination chemistry .

Additionally, research on related compounds indicates that dimethyldioxane derivatives may participate in significant biological interactions, particularly concerning DNA adduct formation linked to carcinogenicity .

Several compounds share structural similarities with dimethyldioxane. Here are some notable comparisons:

Compound NameStructure TypeKey Features
1,4-DioxaneEtherCommonly used as a solvent; lower boiling point than dimethyldioxane; hygroscopic properties .
1,3-DioxaneEtherLess stable than 1,4-dioxane; used in various synthetic applications .
2-Methyl-1,3-dioxolaneDioxolaneSimilar structure but contains one less oxygen atom; used in organic synthesis .
2,3-Dimethyl-1,4-dioxaneEtherA structural isomer that can serve as a precursor for other reactions .

Uniqueness of Dimethyldioxane: Dimethyldioxane's unique properties stem from its specific molecular structure that allows it to participate effectively in both

Acid-Catalyzed Dehydration of Propylene Glycol

The most widely documented synthesis route involves the acid-catalyzed dehydration of propylene glycol. Concentrated sulfuric acid (H₂SO₄) is traditionally used, with reaction temperatures ranging from 130–160°C to facilitate cyclization. The mechanism proceeds via protonation of hydroxyl groups, followed by intermolecular dehydration to form the six-membered dioxane ring.

Key Reaction Parameters:

  • Catalyst Loading: 5–10% v/v H₂SO₄ relative to propylene glycol.
  • Distillation: Continuous removal of water and low-boiling byproducts (e.g., propionaldehyde) is critical to drive the equilibrium toward dimethyldioxane.
  • Yield Optimization: Yields vary between 29–43%, depending on acid strength and reaction duration. Phosphoric acid (H₃PO₄) has shown marginally higher yields (43%) compared to H₂SO₄ due to reduced side reactions.

Challenges:

  • Byproduct Formation: Competing pathways produce 2-methyl-1,3-dioxolane and polyglycols, necessitating post-synthesis purification.
  • Corrosion Risks: Mineral acids degrade glassware and require neutralization steps, increasing production costs.

Alternative Catalytic Methods

Recent studies emphasize solid-acid catalysts to mitigate corrosion and improve recyclability:

Zeolites and Ion-Exchange Resins

Zeolites (e.g., H-ZSM-5) and Amberlyst-15 achieve dehydration at 150–200°C with comparable yields (35–40%) to liquid acids. Their porous structure enhances selectivity by restricting larger byproducts, while reusability reduces waste.

Vapor-Phase Catalysis

A patent-pending method employs fixed-bed catalysts (e.g., γ-Al₂O₃) for vapor-phase reactions at 300°C, yielding dimethyldioxane via propylene glycol oligomerization. This approach minimizes aqueous workup but requires precise temperature control to prevent coke formation.

Formaldehyde Condensation

A niche route condenses formaldehyde with isobutylene in aqueous media at 90–115°C, producing 4,4-dimethyldioxane-1,3. While less common, this method highlights the versatility of dioxane synthesis pathways.

Industrial-Scale Production Challenges

Scaling dimethyldioxane synthesis introduces multifaceted hurdles:

Table 1: Key Industrial Challenges and Mitigation Strategies

ChallengeImpactMitigation Strategy
Catalyst RecoveryHigh costs from acid disposalSolid-acid catalysts (zeolites)
Energy-Intensive Distillation60% of operational energy useMolecular sieves for azeotrope breaking
Byproduct SeparationPurity <90% without refinementLiquid-liquid extraction with water
Safety RisksPeroxide formation at scaleStrict inert-atmosphere protocols

Case Study: A 1956 patent demonstrated ethylene glycol purification from propylene glycol mixtures using H₂SO₄, but dimethyldioxane yields were limited by concurrent ethylene glycol dehydration. Modern adaptations use neutralization (NaOH) before distillation to preserve product integrity.

Physical Description

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes.

XLogP3

0.6

Flash Point

75 °F (NFPA, 2010)

Other CAS

15176-21-3
25136-55-4

Use Classification

Fire Hazards -> Flammable - 3rd degree

Dates

Modify: 2024-04-14

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